1-Diethylphosphoryl-4-fluorobenzene
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Overview
Description
1-Diethylphosphoryl-4-fluorobenzene is a chemical compound with the molecular formula C10H13FOP. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research. This compound is characterized by the presence of a diethylphosphoryl group and a fluorine atom attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-4-fluorobenzene typically involves the reaction of fluorobenzene with diethylphosphoryl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors has been reported to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Diethylphosphoryl-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphine oxides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide, typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation.
Major Products Formed:
Substitution Reactions: Phenol derivatives.
Oxidation Reactions: Phosphine oxides.
Scientific Research Applications
1-Diethylphosphoryl-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Diethylphosphoryl-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The diethylphosphoryl group is known to interact with enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.
1,4-Difluorobenzene: Contains two fluorine atoms attached to the benzene ring.
Hexafluorobenzene: Contains six fluorine atoms attached to the benzene ring.
Uniqueness: 1-Diethylphosphoryl-4-fluorobenzene is unique due to the presence of both a diethylphosphoryl group and a fluorine atom. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications. Its ability to undergo specific reactions and its potential biological activities set it apart from other fluorobenzene derivatives.
Properties
IUPAC Name |
1-diethylphosphoryl-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGJNYUUJFHGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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